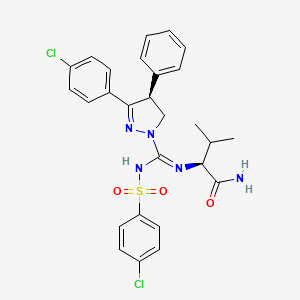
JD-5037
货号 B608179
CAS 编号:
1392116-14-1
分子量: 572.505
InChI 键: GTCSIQFTNPTSLO-RPWUZVMVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
JD-5037 is an anti-obesity drug candidate that acts as a peripherally-restricted cannabinoid inverse agonist at CB1 receptors . It is very selective for the CB1 subtype, with a Ki of 0.35nM, which is over 700-fold higher affinity than it has for CB2 receptors .
Molecular Structure Analysis
JD-5037 has a molecular weight of 572.51 and its formula is C27H27Cl2N5O3S . The IUPAC name for JD-5037 is (S)-2-((S,E)-3-(4-chlorophenyl)-N’-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-methylbutanamide .科学研究应用
Treatment of Obesity
- Application Summary : JD-5037 is a peripherally restricted cannabinoid 1 receptor (CB1R) antagonist that has shown potential in the treatment of obesity . It works by selectively blocking peripheral CB1Rs, which are involved in the regulation of metabolism and energy homeostasis .
- Methods of Application : In a study, a compound similar to JD-5037 was administered orally to mice with diet-induced obesity .
- Results : The study found that the compound had good oral bioavailability and a potent anti-obesity effect. It also improved insulin resistance in the mice without impacting food intake, confirming the limited brain penetration of this compound .
Treatment of Dyslipidemia
- Application Summary : JD-5037 has been used in research for the treatment of dyslipidemia, a condition characterized by increased plasma triglycerides and decreased HDL cholesterol levels .
- Methods of Application : In a study, mice with diet-induced obesity were treated with JD-5037 .
- Results : The treatment reduced hepatic steatosis and the rate of hepatic VLDL secretion, upregulated hepatic LDLR expression, and reduced the circulating levels of proprotein convertase subtilisin/kexin type 9 (PCSK9). The decrease in VLDL secretion could be attributed to CB1R blockade, while the reduction of PCSK9 levels and the related increase in LDLR resulted from iNOS inhibition via an mTOR complex 1–dependent mechanism .
Prevention of Beta Cell Death
- Application Summary : JD-5037 has been found to prevent the death of insulin-producing beta cells in the pancreas .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The blockade of CB1 receptors on inflammatory cells infiltrating the pancreas by JD-5037 prevented the death of insulin-producing beta cells .
Treatment of Obesity
- Application Summary : JD-5037 is a peripherally restricted cannabinoid 1 receptor (CB1R) antagonist that has shown potential in the treatment of obesity . It works by selectively blocking peripheral CB1Rs, which are involved in the regulation of metabolism and energy homeostasis .
- Methods of Application : In a study, a compound similar to JD-5037 was administered orally to mice with diet-induced obesity .
- Results : The study found that the compound had good oral bioavailability and a potent anti-obesity effect. It also improved insulin resistance in the mice without impacting food intake, confirming the limited brain penetration of this compound .
Treatment of Dyslipidemia
- Application Summary : JD-5037 has been used in research for the treatment of dyslipidemia, a condition characterized by increased plasma triglycerides and decreased HDL cholesterol levels .
- Methods of Application : In a study, mice with diet-induced obesity were treated with JD-5037 .
- Results : The treatment reduced hepatic steatosis and the rate of hepatic VLDL secretion, upregulated hepatic LDLR expression, and reduced the circulating levels of proprotein convertase subtilisin/kexin type 9 (PCSK9). The decrease in VLDL secretion could be attributed to CB1R blockade, while the reduction of PCSK9 levels and the related increase in LDLR resulted from iNOS inhibition via an mTOR complex 1–dependent mechanism .
Prevention of Beta Cell Death
- Application Summary : JD-5037 has been found to prevent the death of insulin-producing beta cells in the pancreas .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The blockade of CB1 receptors on inflammatory cells infiltrating the pancreas by JD-5037 prevented the death of insulin-producing beta cells .
属性
IUPAC Name |
(2S)-2-[[[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27Cl2N5O3S/c1-17(2)24(26(30)35)31-27(33-38(36,37)22-14-12-21(29)13-15-22)34-16-23(18-6-4-3-5-7-18)25(32-34)19-8-10-20(28)11-9-19/h3-15,17,23-24H,16H2,1-2H3,(H2,30,35)(H,31,33)/t23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCSIQFTNPTSLO-RPWUZVMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Cl2N5O3S | |
| Record name | JD5037 | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/JD5037 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030409 | |
| Record name | JD5037 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanamide, 2-((((4S)-3-(4-chlorophenyl)-4,5-dihydro-4-phenyl-1H-pyrazol-1-yl)(((4-chlorophenyl)sulfonyl)amino)methylene)amino)-3-methyl-, (2S)- | |
CAS RN |
1392116-14-1 | |
| Record name | JD5037 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392116141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JD5037 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JD-5037 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENZ75DG2Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



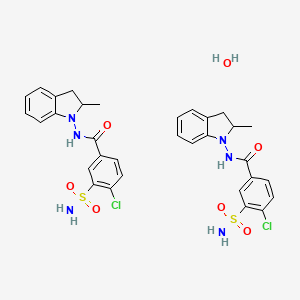
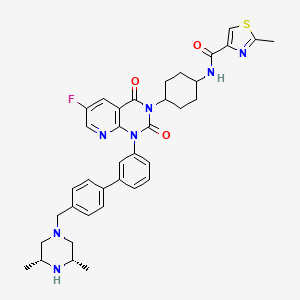
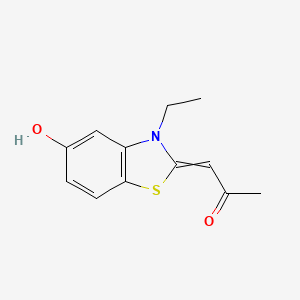
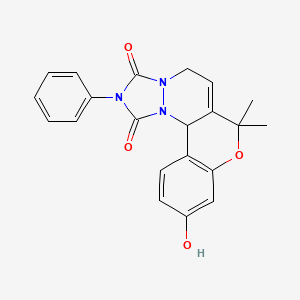
![2'-(2-fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one](/img/structure/B608105.png)
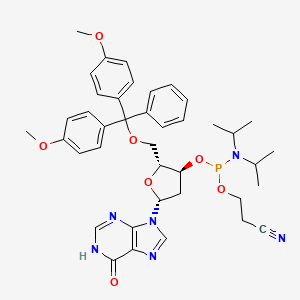
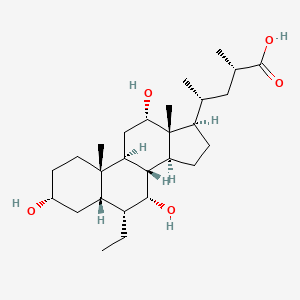
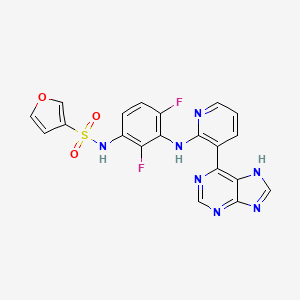
![2,2-dimethylpropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-methoxy-purin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-(1-naphthyloxy)phosphoryl]amino]propanoate](/img/structure/B608112.png)
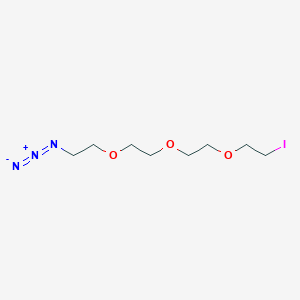
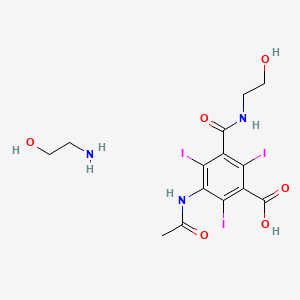
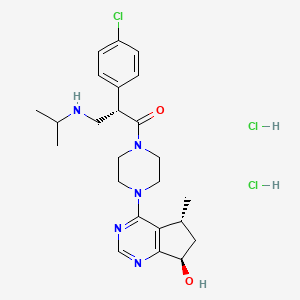
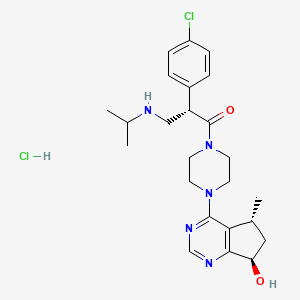
![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline](/img/structure/B608119.png)